Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Overview
Description
Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: is a chemical compound with the molecular formula C21H26O6 and a molecular weight of 374.43 g/mol . It is a derivative of mannose, a type of sugar, and is characterized by the presence of two benzyl groups attached to the mannopyranoside ring. This compound is often used in biochemical research and synthetic chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside is a significant compound extensively employed in biomedical research . It is known to be a competitor inhibitor of the binding of mannose by Escherichia coli . This suggests that its primary targets are the mannose receptors on the surface of the E. coli bacteria .
Mode of Action
The compound interacts with its targets by competing with mannose for binding sites on E. coli . This competition inhibits the binding of mannose, thereby preventing the bacteria from adhering to host cells and initiating an infection .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of E. coli’s ability to adhere to host cells . This disruption could potentially prevent the initiation of an infection, thereby serving as a form of therapeutic intervention .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by benzylation. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the mannose molecule are protected using a suitable protecting group such as acetyl or benzylidene.
Benzylation: The protected mannose is then treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl groups.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection and Benzylation: Using industrial-grade reagents and solvents to protect and benzylate the mannose molecule.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxyl or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies involving carbohydrate-protein interactions and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Methyl α-D-mannopyranoside: Lacks the benzyl groups and is used in similar biochemical applications.
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside: Contains additional benzylidene protection and is used in more complex synthetic routes.
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNJBPDHIJUNF-TXVWBRJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453644 | |
Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67381-29-7 | |
Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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